4-Iodophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

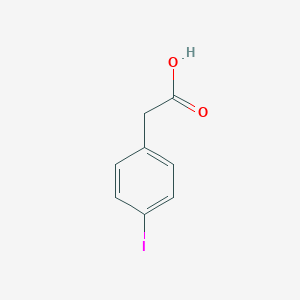

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSHTWVDFAUNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170864 | |

| Record name | 4-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-06-7 | |

| Record name | 4-Iodophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodophenylacetic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and holds potential for applications in pharmaceutical research and development. Its structure, featuring a phenyl ring substituted with an iodine atom and an acetic acid moiety, provides two key points for chemical modification. The iodine atom is an excellent leaving group in cross-coupling reactions, while the carboxylic acid group allows for the formation of esters, amides, and other derivatives. This guide provides an in-depth overview of the chemical properties, synthesis, analysis, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol [1] |

| Appearance | Beige to cream or white to off-white to light brown powder/solid[2] |

| Melting Point | 137-143 °C[2] |

| Purity (by HPLC) | ≥96.0%[2] |

| CAS Number | 1798-06-7[1] |

| IUPAC Name | 2-(4-iodophenyl)acetic acid[1] |

| Synonyms | p-Iodophenylacetic acid, (4-Iodophenyl)acetic acid[1] |

Synthesis and Purification

Experimental Protocol: Synthesis via Hydrolysis of 4-Iodobenzyl Cyanide

Materials:

-

4-Iodobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. (Caution: Always add acid to water, not the other way around, due to the exothermic nature of the dilution).

-

To this solution, add 4-iodobenzyl cyanide.

-

Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/heptane.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons due to the para-substitution. The two doublets, integrating to 2H each, will be in the aromatic region (typically 7.0-7.8 ppm). A singlet integrating to 2H for the methylene (B1212753) (-CH₂-) protons adjacent to the carboxylic acid and the phenyl ring would be expected around 3.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments. The carbonyl carbon of the carboxylic acid is expected in the range of 170-185 ppm. The aromatic carbons will appear in the region of 125-150 ppm, with the carbon bearing the iodine atom being shifted to a lower field. The methylene carbon will be observed around 40-45 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption will be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (262.04 g/mol ). A prominent peak at m/z 217 would correspond to the loss of the carboxyl group (-COOH). Another significant fragment could be the tropylium-like cation at m/z 90, resulting from the cleavage of the bond between the methylene group and the phenyl ring[1].

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The iodine atom serves as an excellent leaving group, allowing for the coupling with a variety of boronic acids to synthesize biphenyl (B1667301) derivatives and other complex molecules of pharmaceutical interest[5].

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the flask with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup. The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final product can be purified by column chromatography or recrystallization.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

While the direct effects of this compound on specific cellular signaling pathways in human cells are not extensively documented, the biological activities of its parent compound, phenylacetic acid, and its derivatives provide valuable insights into its potential roles.

Phenylacetic Acid and its Derivatives

Phenylacetic acid itself has been investigated for its anti-cancer properties[6]. Furthermore, various derivatives of phenylacetic acid have been synthesized and evaluated for their ability to modulate important cellular targets. For instance, some phenylacetic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in metabolism and inflammation[7].

Potential Signaling Pathways of Interest

Given the structural similarity to other biologically active phenylacetic acid derivatives, this compound could potentially interact with several signaling pathways.

-

Peroxisome Proliferator-Activated Receptors (PPARs): The study on phenylacetic acid derivatives as PPAR agonists suggests that this compound could also be investigated for its activity on PPARα, PPARγ, and PPARδ. Activation of these receptors has therapeutic implications for metabolic diseases and some cancers.

Caption: Hypothetical activation of PPAR signaling by this compound.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Many small molecules can modulate this pathway. Given the role of other acidic compounds in influencing inflammatory responses, investigating the effect of this compound on the NF-κB pathway could be a fruitful area of research.

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Its physical and chemical properties are well-defined, and plausible synthetic and purification methods can be readily implemented in a laboratory setting. While its specific biological activities and interactions with cellular signaling pathways are yet to be fully elucidated, the known pharmacology of related phenylacetic acid derivatives suggests that it may hold promise as a modulator of important biological targets such as PPARs. This technical guide provides a solid foundation for researchers to utilize this compound in their synthetic endeavors and to explore its potential in the realm of drug discovery and development. Further investigation into its biological effects is warranted to fully understand its therapeutic potential.

References

- 1. This compound | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodophenylacetic Acid (CAS Number: 1798-06-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylacetic acid (4-IPAA) is a halogenated derivative of phenylacetic acid. It serves as a versatile building block in organic synthesis and holds potential in pharmaceutical research, particularly in the development of anti-inflammatory agents. This document provides a comprehensive overview of 4-IPAA, including its physicochemical properties, synthesis and purification protocols, spectroscopic data, and its putative role in biological pathways.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, with its appearance ranging from white to light brown.[1][2] Key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1798-06-7 | [3] |

| Molecular Formula | C₈H₇IO₂ | [3] |

| Molecular Weight | 262.04 g/mol | [3] |

| Melting Point | 137-143 °C | [1][2] |

| Appearance | White to off-white to light brown powder or solid | [1][2] |

| Purity (HPLC) | ≥96.0% | [1][2] |

| XLogP3 | 2.6 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| Infrared (IR) Spectrum | Conforms to structure | [1][2] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 217, m/z 2nd Highest: 262 | [3] |

| ¹H NMR | See Section 3.3 for detailed analysis | |

| ¹³C NMR | See Section 3.3 for detailed analysis | [3] |

Synthesis and Purification

Synthesis of this compound

This compound can be synthesized via the hydrolysis of 4-iodobenzyl cyanide. The following protocol is adapted from a general procedure for the hydrolysis of benzyl (B1604629) cyanides.[4]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 84 mL of concentrated sulfuric acid to 115 mL of water. To this solution, add 70 g of 4-iodobenzyl cyanide.

-

Hydrolysis: Heat the mixture to reflux and maintain it under reflux with vigorous stirring for 3 hours.

-

Work-up: After cooling the reaction mixture slightly, pour it into 200 mL of cold water while stirring to prevent the formation of a solid mass.

-

Isolation of Crude Product: Filter the precipitated crude this compound using a Buchner funnel. Wash the crude product with several portions of hot water. The washings can be cooled to recover a small additional amount of the product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to yield a product of high purity. A common solvent system for the recrystallization of aryl acetic acids is a mixture of an alcohol and water or toluene (B28343) and hexane.[5]

Experimental Workflow: Purification by Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

Detailed Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and sparingly soluble when cold (e.g., ethanol/water).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by suction filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid functional group, including a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 262, corresponding to its molecular weight. A prominent peak is also observed at m/z 217, which likely corresponds to the loss of the carboxyl group (-COOH).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (predicted):

-

δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the iodine atom.

-

δ ~7.1 ppm (d, 2H): Aromatic protons meta to the iodine atom.

-

δ ~3.6 ppm (s, 2H): Methylene (B1212753) protons (-CH₂-).

¹³C NMR (predicted):

-

δ ~178 ppm: Carboxylic acid carbon (C=O).

-

δ ~138 ppm: Aromatic carbon attached to the methylene group.

-

δ ~132 ppm: Aromatic carbons ortho to the iodine atom.

-

δ ~131 ppm: Aromatic carbons meta to the iodine atom.

-

δ ~92 ppm: Aromatic carbon attached to the iodine atom.

-

δ ~40 ppm: Methylene carbon (-CH₂-).

Biological Activity and Potential Signaling Pathways

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, with a likely mechanism of action involving the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[6]

The Cyclooxygenase (COX) Pathway in Inflammation

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[7] COX-2 is inducibly expressed at sites of inflammation and its product, prostaglandin (B15479496) E2 (PGE2), contributes to pain, swelling, and fever.[8][9]

Proposed Signaling Pathway of 4-IPAA in Inflammation

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the COX-2 pathway.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be evaluated using various in vitro assays.

Experimental Workflow: In Vitro Anti-inflammatory Assays

Caption: Workflow for in vitro evaluation of the anti-inflammatory activity of this compound.

Detailed Protocol: Inhibition of Albumin Denaturation Assay (Adapted from[10])

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare phosphate-buffered saline (PBS, pH 6.4).

-

-

Assay Procedure:

-

In a set of test tubes, add 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of varying concentrations of the this compound solution.

-

A control tube should contain 2 mL of the solvent instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the iodo-substituent in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Logical Relationship: Utility of 4-IPAA in Synthesis

Caption: Role of this compound in the synthesis of complex molecules via Suzuki coupling.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant utility in both synthetic organic chemistry and medicinal chemistry research. Its well-defined physicochemical properties and reactivity make it a valuable building block for the synthesis of more complex molecules. Furthermore, its potential as an anti-inflammatory agent warrants further investigation into its precise mechanism of action and therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 450900050 [thermofisher.com]

- 3. This compound | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Analgesic - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Iodophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylacetic acid (4-IPA) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of an iodine atom on the phenyl ring, impart valuable reactivity, making it a crucial building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document provides an in-depth overview of the molecular characteristics, synthesis, and significant applications of this compound, with a focus on its role in pharmaceutical research and development.

Core Molecular and Physical Properties

This compound is a solid at room temperature, typically appearing as a beige to cream-colored powder. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₂ | [1][2][3] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | [1] |

| CAS Number | 1798-06-7 | [2] |

| Appearance | Beige to cream powder | [2] |

| Melting Point | 130 - 140 °C | [2] |

| Purity (typical) | ≥ 98.5% (HPLC) | [2] |

Synthesis and Reactivity

The synthesis of iodinated phenylacetic acid derivatives can be achieved through various organic chemistry methodologies. A representative protocol for a similar compound involves the hydrolysis of the corresponding acetonitrile (B52724) precursor.

Representative Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the synthesis of 3-iodophenylacetic acid and illustrates a general approach.

Materials:

-

2-(4-iodophenyl)acetonitrile

-

1.0 M aqueous sodium hydroxide (B78521) (NaOH) solution

-

1.0 M hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard reflux and extraction glassware

Procedure:

-

Dissolve 2-(4-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours.

-

After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous phase with 1.0 M hydrochloric acid to a pH below 7 to precipitate the carboxylic acid product.

-

Extract the acidified aqueous phase again with diethyl ether.

-

Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound.

The iodine atom on the phenyl ring significantly enhances the reactivity of this compound, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity is instrumental in the formation of carbon-carbon bonds, enabling the construction of complex biaryl systems often found in pharmaceutical agents.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel therapeutic agents.

Intermediate for Pharmaceutical Synthesis

The compound serves as a key starting material or intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-inflammatory and analgesic drugs.[1][2] Its structural framework allows for modifications that can lead to improved efficacy and selectivity of drug candidates.[2]

Role in Radiopharmaceutical Research

The presence of iodine allows for the preparation of radiolabelled analogues. For instance, ¹³¹I-radiolabelled this compound has been investigated as a potential radiopharmaceutical.[4] Studies involving its radiolabelled form have been conducted to understand its biodistribution and pharmacokinetics.[4] In one such study, the labelled compound was observed to be rapidly excreted via the kidneys.[4]

The following diagram illustrates the logical workflow of utilizing this compound in the early stages of drug discovery.

Caption: Workflow of this compound in Drug Discovery.

Signaling Pathway Context

While this compound itself is primarily studied as a synthetic intermediate, the broader class of phenylacetic acids has been implicated in various biological signaling pathways. For example, the phenylacetic acid (PAA) catabolic pathway is involved in the stress responses of certain bacteria. It is important to note that direct evidence of this compound's role as a signaling molecule in specific pathways is not extensively documented. However, its structural similarity to other biologically active acetic acid derivatives, such as indole-3-acetic acid which can influence pathways like the TLR4-JNK pathway, suggests a potential for biological activity that warrants further investigation.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, establish it as a valuable tool in organic synthesis. Its primary role as an intermediate in the creation of novel pharmaceutical compounds, particularly anti-inflammatory and analgesic agents, underscores its importance in medicinal chemistry. Future research may further elucidate its potential direct biological activities, expanding its utility beyond its current applications.

References

Technical Guide: Synthesis of 4-Iodophenylacetic Acid from p-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 4-iodophenylacetic acid, starting from the readily available precursor, p-aminophenylacetic acid. The described method is a variation of the Sandmeyer reaction, a robust and widely utilized transformation in aromatic chemistry. This guide includes a detailed experimental protocol, quantitative data, and visualizations of the reaction pathway and mechanism to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The conversion of p-aminophenylacetic acid to this compound is primarily achieved through a two-step, one-pot procedure.[1] The core transformation involves the substitution of an aromatic amino group with an iodine atom via an aryl diazonium salt intermediate.[2]

-

Diazotization: The first step is the diazotization of the primary aromatic amine, p-aminophenylacetic acid. This reaction is conducted in a cold, acidic solution where sodium nitrite (B80452) (NaNO₂) is introduced to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino group to form a diazonium salt.[3][4] This intermediate is highly reactive and is typically not isolated.[5]

-

Iodination: The second step involves the introduction of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI).[5][6] The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by the iodide ion, yielding the target this compound and releasing nitrogen gas.[7] Unlike classic Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) salt catalyst.[2][7]

Caption: Overall synthesis pathway from p-aminophenylacetic acid to this compound.

Reaction Mechanism

The substitution of the diazonium group is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][7] The mechanism is initiated by a single electron transfer, often from the iodide ion, to the diazonium salt. This forms a diazonium radical, which rapidly loses nitrogen gas (N₂) to generate a highly reactive aryl radical.[5] This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.

Caption: The radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Sandmeyer-type iodination of aromatic amines.[5]

Materials and Reagents:

-

p-Aminophenylacetic acid (C₈H₉NO₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Iodide (NaI)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Ice-salt bath

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Amine Salt Solution: In a round-bottom flask, add p-aminophenylacetic acid (1.0 equiv). To this, add deionized water (approx. 2 mL per mmol of amine) followed by the dropwise addition of concentrated sulfuric acid (2.8 equiv) while stirring. Cool the mixture in an ice-salt bath to 0-5 °C.

-

Diazotization: Dissolve sodium nitrite (1.2 equiv) in a minimal amount of deionized water (approx. 0.5 mL per mmol of NaNO₂). Add this NaNO₂ solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C. After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Iodination: Dissolve sodium iodide (4.0 equiv) in a minimal amount of deionized water (approx. 0.5 mL per mmol of NaI). Add this NaI solution dropwise to the cold diazonium salt solution.

-

Reaction Completion: After the addition of NaI, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 3 hours. During this time, nitrogen gas evolution will be observed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[5]

Quantitative Data

The following table provides an example of reagent quantities for a reaction starting with 3.0 mmol of p-aminophenylacetic acid, based on a reported general procedure.[5]

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Amount (mmol) | Mass/Volume |

| p-Aminophenylacetic Acid | 151.16[8] | 1.0 | 3.0 | 453.5 mg |

| Conc. Sulfuric Acid | 98.08 | 2.8 | 8.4 | ~0.46 mL |

| Sodium Nitrite | 69.00 | 1.2 | 3.6 | 248.4 mg |

| Sodium Iodide | 149.89 | 4.0 | 12.0 | 1.80 g |

| Deionized Water | 18.02 | - | - | ~9.0 mL |

| Product (Theoretical) | 262.04 | - | 3.0 | 786.1 mg |

| Expected Yield | - | - | - | ~70% (550 mg) [5] |

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the laboratory workflow for the synthesis.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-iodophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-iodophenyl)acetic acid, a key intermediate in pharmaceutical research and development. This document consolidates available data on its identity, physicochemical characteristics, and relevant experimental protocols.

Compound Identification and General Properties

2-(4-iodophenyl)acetic acid, also known as 4-iodophenylacetic acid, is an aromatic carboxylic acid. The presence of an iodine atom on the phenyl ring enhances its utility as a versatile building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic agents.[1]

Table 1: Compound Identifiers and General Data

| Parameter | Value | Reference(s) |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | [2][3] |

| Synonyms | This compound, (4-Iodophenyl)acetic acid, p-iodophenylacetic acid | [3] |

| CAS Number | 1798-06-7 | [2][4] |

| Molecular Formula | C₈H₇IO₂ | [2][4] |

| Molecular Weight | 262.04 g/mol | [4] |

| Appearance | White to light yellow or beige powder/crystal |

Physicochemical Properties

The physical and computed properties of 2-(4-iodophenyl)acetic acid are summarized below. These characteristics are crucial for its handling, formulation, and application in various chemical reactions.

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 130 - 143 °C | [1] |

| Boiling Point | 323.7 ± 17.0 °C at 760 mmHg (Predicted) | |

| Solubility | While specific quantitative data is not readily available, it is described as slightly soluble in water and freely soluble in alcohol and diethyl ether. | [5] |

| pKa | An experimentally determined pKa value is not readily available in the literature. For comparison, the pKa of the structurally similar 4-hydroxyphenylacetic acid is reported as 4.59. | [6] |

Table 3: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| XLogP3 | 2.6 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(4-iodophenyl)acetic acid. While detailed peak assignments for NMR are not available in the cited literature, typical spectral characteristics are presented.

Table 4: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Expected signals would include a singlet for the methylene (B1212753) protons (-CH₂-), a set of doublets for the aromatic protons, and a broad singlet for the carboxylic acid proton. | |

| ¹³C NMR | Expected signals would include a peak for the carboxylic carbon, a peak for the methylene carbon, and four distinct peaks for the aromatic carbons (two of which would be quaternary). | |

| Infrared (IR) Spectroscopy | Conforms to structure. Expected peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch, and peaks corresponding to the aromatic C-H and C=C bonds. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 262. Key fragments would arise from the loss of the carboxyl group and other characteristic cleavages. |

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of 2-(4-iodophenyl)acetic acid in a research and development setting.

Synthesis Protocol (Representative)

A common route to phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanide. The following is a representative protocol for the synthesis of 2-(4-iodophenyl)acetic acid from 4-iodobenzyl cyanide.

Reaction: Hydrolysis of 4-iodobenzyl cyanide

Materials:

-

4-iodobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a dilute sulfuric acid solution by carefully adding concentrated sulfuric acid to water. A common ratio is 3 volumes of acid to 2 volumes of water.

-

Add 4-iodobenzyl cyanide to the dilute sulfuric acid solution.

-

Heat the mixture to reflux with continuous stirring for approximately 3-4 hours.

-

After the reaction is complete, cool the mixture slightly and then pour it into a beaker containing cold water or crushed ice to precipitate the crude product.

-

Collect the crude 2-(4-iodophenyl)acetic acid by vacuum filtration.

-

Wash the crude product with cold water to remove residual acid.

-

The crude product can then be purified by recrystallization.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

General Procedure:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol/water mixtures, toluene) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude 2-(4-iodophenyl)acetic acid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

-

Heat the mixture to boiling with stirring to completely dissolve the solid. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 2-(4-iodophenyl)acetic acid. A typical reversed-phase HPLC method is described below.

Table 5: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 mixture. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Role in Drug Development and Signaling Pathways

2-(4-iodophenyl)acetic acid is a valuable intermediate in the synthesis of more complex molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1] NSAIDs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923).[7][8] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[9]

By serving as a scaffold, the 2-(4-iodophenyl)acetic acid structure can be modified to create potent inhibitors of the COX pathway, thereby reducing the production of prostaglandins and alleviating inflammatory symptoms.[1]

Visualizations

Synthesis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1798-06-7|2-(4-Iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. calibrechem.com [calibrechem.com]

- 6. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation and Analysis of 4-Iodophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and analytical methodologies for 4-Iodophenylacetic acid. The document details the spectroscopic data, experimental protocols, and synthesis of this compound, serving as a comprehensive resource for its characterization.

Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | [PubChem][1] |

| CAS Number | 1798-06-7 | [Thermo Fisher Scientific][2] |

| Molecular Formula | C₈H₇IO₂ | [PubChem][1] |

| Molecular Weight | 262.04 g/mol | [PubChem][1] |

| Melting Point | 137-143 °C | [Thermo Fisher Scientific][2] |

| Appearance | White to off-white or light brown powder/solid | [Thermo Fisher Scientific][2] |

| SMILES | C1=CC(=CC=C1CC(=O)O)I | [Thermo Fisher Scientific][2] |

| InChIKey | FJSHTWVDFAUNCO-UHFFFAOYSA-N | [Thermo Fisher Scientific][2] |

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Ar-H (ortho to I) |

| ~7.10 | Doublet | 2H | Ar-H (meta to I) |

| ~3.60 | Singlet | 2H | -CH₂- |

| ~11.0-12.0 | Singlet (broad) | 1H | -COOH |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~138 | Ar-C (para to CH₂COOH) |

| ~132 | Ar-C (meta to I) |

| ~131 | Ar-C (ortho to I) |

| ~92 | Ar-C-I |

| ~40 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

GC-MS Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 262 | [M]⁺ | Molecular Ion |

| 217 | High | [M-COOH]⁺ |

| 135 | Moderate | [C₇H₄I]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

The fragmentation pattern is consistent with the structure of a carboxylic acid, showing a characteristic loss of the carboxyl group.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic Ring) |

| 1300-1200 | Medium | C-O stretch |

| 850-800 | Strong | C-H bend (para-disubstituted aromatic) |

| ~500 | Medium | C-I stretch |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 4-iodobenzyl cyanide.[7][8]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodobenzyl cyanide in a solution of aqueous sodium hydroxide (B78521) (e.g., 1.0 M).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous phase with a mineral acid (e.g., 1.0 M HCl) to a pH below 7. This will precipitate the this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

References

- 1. This compound | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of Iodinated Phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of iodinated phenylacetic acid derivatives from their initial synthesis to their indispensable role in modern medicine, particularly in diagnostic imaging, is a compelling narrative of chemical ingenuity and pharmacological innovation. These compounds, characterized by a phenylacetic acid backbone adorned with iodine atoms, have fundamentally transformed our ability to visualize the internal structures of the human body. This in-depth technical guide explores the discovery, history, synthesis, and application of these remarkable molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core attributes.

Historical Milestones in Development

The genesis of iodinated contrast agents can be traced back to the early 20th century, with the realization that iodine's high atomic number allows for significant X-ray attenuation.[1] The first organic iodide preparation, Selectan, was introduced in 1929, containing a single iodine atom per benzoic acid ring.[1] This paved the way for the development of more complex and effective agents.

A significant breakthrough came with the synthesis of tri-iodinated benzene (B151609) ring structures, which form the core of most modern iodinated contrast media.[2] A pivotal moment in the history of orally administered contrast agents was the discovery of iopanoic acid (Telepaque®) by Winthrop in 1952.[3] This derivative of phenylacetic acid demonstrated excellent opacification of the gallbladder, revolutionizing cholecystography.[3][4]

Further advancements in the 1970s led to the development of low-osmolality and non-ionic contrast media, significantly reducing the incidence of adverse reactions and improving patient tolerance.[5] These developments were driven by a deeper understanding of the physicochemical properties that influence the safety and efficacy of these agents.

Physicochemical Properties and Quantitative Data

The diagnostic efficacy and safety profile of iodinated phenylacetic acid derivatives are intrinsically linked to their physicochemical properties. Key parameters include iodine content, osmolality, viscosity, and lipophilicity. These properties dictate the agent's X-ray attenuation, biodistribution, and potential for adverse effects.[2][6]

Below are tables summarizing the key quantitative data for representative iodinated contrast agents, including those with a phenylacetic acid-related core structure.

Table 1: Physicochemical Properties of Selected Iodinated Contrast Agents

| Generic Name | Brand Name | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity (mPa·s at 37°C) |

| Diatrizoate | Hypaque, Renografin | 292-370 | ~1500-2100 | 4.1-8.4 |

| Iopamidol | Isovue | 200-370 | 413-796 | 2.0-8.5 |

| Iohexol | Omnipaque | 140-350 | 322-844 | 1.8-10.4 |

| Iodixanol | Visipaque | 270, 320 | 290 | 5.8, 11.4 |

| Iopanoic Acid | Telepaque | - | - | - |

Data compiled from multiple sources.[1][3]

Table 2: Pharmacokinetic Parameters of Iopanoic Acid

| Parameter | Value |

| Oral Absorption | 103% |

| Plasma Protein Binding | 79% |

| Metabolism | Hepatic (conjugated with glucuronic acid) |

| Plasma Half-life | ~24 hours |

| Excretion | Biliary |

Key Experimental Protocols

The synthesis and evaluation of iodinated phenylacetic acid derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 4-Iodophenylacetic Acid

This compound is a key intermediate in the synthesis of more complex derivatives.[8]

Materials:

-

4-Aminophenylacetic acid

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452)

-

Potassium iodide

-

Sodium thiosulfate (B1220275)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Diazotization: A solution of 4-aminophenylacetic acid in dilute sulfuric acid is cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Iodination: The cold diazonium salt solution is slowly added to a stirred solution of potassium iodide in water. The mixture is allowed to warm to room temperature and then gently heated to complete the reaction, evidenced by the cessation of nitrogen evolution.

-

Work-up: The reaction mixture is cooled and extracted with diethyl ether. The organic layer is washed with a solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

Purification: The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system.

Radioiodination using the Chloramine-T Method

Radioiodination is crucial for preparing tracers for imaging and biodistribution studies. The Chloramine-T method is a widely used technique for electrophilic radioiodination of tyrosine residues or activated aromatic rings.[9][10][11]

Materials:

-

Phenylacetic acid derivative (with an activatable aromatic ring)

-

Sodium [¹²⁵I]iodide or [¹³¹I]iodide

-

Phosphate (B84403) buffer (pH 7.4)

-

Chloramine-T solution

-

Sodium metabisulfite (B1197395) solution

-

Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

-

Reaction Setup: To a reaction vial, add the phenylacetic acid derivative dissolved in a suitable solvent, followed by phosphate buffer and the sodium radioiodide solution.

-

Oxidation: Initiate the reaction by adding a freshly prepared solution of Chloramine-T. The amount of Chloramine-T is a critical parameter and should be optimized to maximize iodination while minimizing oxidative damage to the substrate.[12] The reaction is typically allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature.

-

Quenching: Terminate the reaction by adding a solution of sodium metabisulfite to reduce any unreacted oxidizing agent.

-

Purification: The radioiodinated product is purified from unreacted iodide and other reagents using an SPE cartridge. The cartridge is first conditioned with an appropriate solvent. The reaction mixture is loaded, and after washing, the desired product is eluted with a suitable organic solvent. The radiochemical purity is assessed by radio-TLC or radio-HPLC.[13]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for iodinated phenylacetic acid derivatives as contrast agents is their ability to absorb X-rays due to the high atomic number of iodine.[14] This physical property leads to increased radiodensity of the tissues or organs in which they accumulate, thereby enhancing the contrast in radiographic images.

Cellular Uptake

The cellular uptake of these compounds can vary. For extracellular contrast agents, they are largely excluded from the intracellular space of healthy cells. However, in tissues with compromised cell membrane integrity, such as in myocardial infarction, these agents can enter the damaged cells.[15][16] Some derivatives, particularly those designed for specific targeting, may utilize active transport mechanisms to enter cells. For instance, certain radiopharmaceuticals are designed to mimic endogenous molecules and are taken up by specific transporters.

While the primary function of these derivatives in imaging is physical, phenylacetic acid itself has been shown to be involved in a regulatory network in the bacterium Acinetobacter baumannii that responds to antibiotic and oxidative stress.[17][18] However, direct modulation of specific signaling pathways in mammalian cells by the iodinated derivatives used as contrast agents is not their intended mechanism of action and is not well-documented in the literature. Their biological effects are more related to their physicochemical properties and resulting biodistribution.

One notable exception is iopanoic acid , which, in addition to its role as a contrast agent, is a potent inhibitor of the enzyme 5'-deiodinase.[4] This enzyme is responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[19] By inhibiting this conversion, iopanoic acid can be used to rapidly reduce T3 levels in the treatment of hyperthyroidism and thyroid storm.[4]

Mandatory Visualizations

Experimental Workflow for Radioiodination

Caption: Workflow for the radioiodination of a phenylacetic acid derivative.

Signaling Pathway Inhibition by Iopanoic Acid

Caption: Inhibition of T4 to T3 conversion by Iopanoic Acid.

Conclusion

Iodinated phenylacetic acid derivatives represent a cornerstone of diagnostic imaging, with a rich history of development and a continuing impact on patient care. Their journey from early experimental compounds to sophisticated, low-toxicity agents underscores the power of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is paramount for the innovation of next-generation imaging agents and targeted therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for furthering research and development in this critical field.

References

- 1. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 2. research.bau.edu.tr [research.bau.edu.tr]

- 3. Iopanoic Acid - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanisms of Renal Cellular Nephrotoxicity due to Radiocontrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of iopanoic acid in the rhesus monkey: biliary excretion, plasma protein binding and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]

- 11. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inis.iaea.org [inis.iaea.org]

- 14. radiopaedia.org [radiopaedia.org]

- 15. Uptake of iodinated contrast material by the ischemically damaged myocardial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uptake of iodinated contrast material in ischemic myocardium as an indicator of loss of cellular membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

Spectroscopic Profile of 4-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4-Iodophenylacetic acid, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.66 | Doublet (d) | 8.3 | 2H | Ar-H (ortho to I) |

| 7.02 | Doublet (d) | 8.3 | 2H | Ar-H (meta to I) |

| 3.59 | Singlet (s) | - | 2H | -CH₂- |

| ~11-12 | Broad Singlet | - | 1H | -COOH |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on typical chemical shift ranges for similar structures, the expected chemical shifts for this compound are presented below.

| Chemical Shift (δ) ppm (Expected Range) | Assignment |

| 175 - 180 | -COOH |

| 138 - 140 | Ar-C (para to I) |

| 131 - 133 | Ar-C (meta to I) |

| 92 - 94 | Ar-C (ipso to I) |

| 40 - 45 | -CH₂- |

Expected values are based on the analysis of similar aromatic carboxylic acids. The solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired using a KBr pellet, shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch of carboxylic acid |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1485 | Medium | C=C stretch of aromatic ring |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

| 500-600 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

| m/z | Relative Intensity | Assignment |

| 262 | High | [M]⁺ (Molecular Ion) |

| 217 | High | [M - COOH]⁺ |

| 90 | Medium | [C₇H₆]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the typical experimental protocols for acquiring the NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Derivatization with a silylating agent (e.g., BSTFA) may be performed to improve volatility and thermal stability, though it is not always necessary for this compound.

Instrument Parameters (General):

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility of 4-Iodophenylacetic acid in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Iodophenylacetic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and analytical method development. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide combines available information on closely related halophenylacetic acids with established experimental protocols to provide a comprehensive resource.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of a polar carboxylic acid group and a larger, more polarizable iodophenyl group suggests a degree of solubility in both polar and some non-polar organic solvents.

Quantitative Solubility Data

| Solvent | 4-Chlorophenylacetic Acid | 4-Bromophenylacetic Acid | This compound (Estimated) |

| Methanol | Soluble (10% solution)[1] | Soluble | Likely Soluble |

| Ethanol | Soluble (100 mg/mL)[2] | Soluble (5%) | Likely Soluble |

| Acetone | Data not available | Data not available | Likely Soluble |

| Ethyl Acetate | Data not available | Data not available | Likely Soluble |

| Dichloromethane | Data not available | Data not available | Likely Moderately Soluble |

| Toluene | Data not available | Data not available | Likely Sparingly Soluble |

| Hexane | Data not available | Data not available | Likely Insoluble |

Note: The estimations for this compound are based on the trend of increasing molecular weight and polarizability from chlorine to iodine, which may influence intermolecular interactions and, consequently, solubility. Experimental verification is highly recommended.

Experimental Protocol: Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid is the isothermal shake-flask method.[3][4] This protocol provides a reliable and reproducible means of obtaining accurate solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

HPLC-UV: A C18 column is typically suitable for the separation of phenylacetic acid derivatives. The mobile phase composition will depend on the solvent used. Detection is usually performed at the λmax of this compound.

-

UV-Vis Spectrophotometry: The absorbance of the filtered sample is measured at the λmax of this compound in the chosen solvent.

-

-

-

Data Calculation:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the filtered sample using the calibration curve.

-

The calculated concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Mandatory Visualizations

To further elucidate the experimental and logical processes involved in determining and understanding the solubility of this compound, the following diagrams are provided.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Caption: Factors Influencing the Solubility of this compound.

References

Methodological & Application

Application Notes: Utilizing 4-Iodophenylacetic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is instrumental in the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials.[2]